Majoranaquinone

Description

Structure

3D Structure

Properties

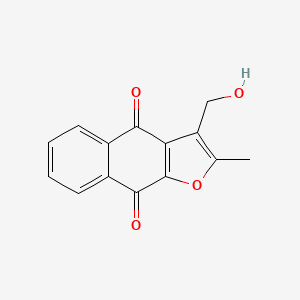

Molecular Formula |

C14H10O4 |

|---|---|

Molecular Weight |

242.23 g/mol |

IUPAC Name |

3-(hydroxymethyl)-2-methylbenzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O4/c1-7-10(6-15)11-12(16)8-4-2-3-5-9(8)13(17)14(11)18-7/h2-5,15H,6H2,1H3 |

InChI Key |

BMFBGDWXUYHRPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)CO |

Origin of Product |

United States |

Foundational & Exploratory

Characterization of the Majoranaquinone Chemical Structure: An In-depth Technical Guide

Disclaimer: The compound "Majoranaquinone" with the molecular formula C14H10O4 is not well-documented in scientific literature with publicly available experimental data. Therefore, this guide will utilize Chrysophanol (1,8-dihydroxy-3-methylanthraquinone) , a structurally related and well-characterized natural anthraquinone with the molecular formula C15H10O4, as a representative compound to illustrate the principles and techniques involved in elucidating the chemical structure of such quinones. The methodologies and general spectral features discussed are broadly applicable to the characterization of this compound.

This technical guide provides a comprehensive overview of the analytical techniques and experimental data used to characterize the chemical structure of anthraquinones, using Chrysophanol as a primary example. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of a chemical entity relies on a combination of spectroscopic techniques that provide detailed information about its molecular formula, connectivity, and stereochemistry.

Molecular and Spectroscopic Data Summary

The following tables summarize the key physicochemical and spectroscopic data for Chrysophanol.

| Property | Value |

| Molecular Formula | C15H10O4[1][2] |

| Molecular Weight | 254.24 g/mol [3] |

| IUPAC Name | 1,8-dihydroxy-3-methylanthracene-9,10-dione[3] |

| Appearance | Golden yellow or brown powder[1] |

| Melting Point | 196 °C[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for Chrysophanol (400 MHz, DMSO-d6) [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 11.96 | s | C1-OH |

| 11.86 | s | C8-OH |

| 7.80 | dd | C6-H |

| 7.71 | d | C5-H |

| 7.35 | d | C7-H |

| 7.29 | s | C2-H |

| 7.11 | s | C4-H |

| 2.40 | s | C3-CH3 |

Table 2: ¹³C NMR Spectroscopic Data for Chrysophanol [4]

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | C-9 |

| 181.8 | C-10 |

| 162.5 | C-1 |

| 161.7 | C-8 |

| 149.3 | C-3 |

| 137.2 | C-6 |

| 136.7 | C-10a |

| 133.4 | C-4a |

| 124.5 | C-5 |

| 124.3 | C-2 |

| 121.3 | C-4 |

| 119.5 | C-7 |

| 116.1 | C-8a |

| 113.8 | C-9a |

| 22.2 | C-3-CH3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Mass Spectrometry Data for Chrysophanol [1]

| Ionization Mode | Ion | m/z |

| ESI- | [M-H]⁻ | 252.9 |

| ESI+ | [M+H]⁺ | 255 |

| MS/MS | [M]⁺ | 254 |

| MS/MS Fragment | [M-CO]⁺ | 226 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is characteristic of its chromophore system.

Table 4: UV-Vis Absorption Maxima for Chrysophanol [1][3]

| Wavelength (λmax) |

| 225 nm |

| 257 nm |

| 277 nm |

| 287 nm |

| 428 nm |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable data for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the proton and carbon environments in the molecule.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and adjust parameters for a longer acquisition time and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons and to aid in structural assignment.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific nuclei in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system, which separates it from impurities before it enters the mass spectrometer.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods suitable for many organic molecules.

-

Set the mass spectrometer to operate in either positive or negative ion detection mode.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

For tandem mass spectrometry (MS/MS), set the parameters for precursor ion selection and collision-induced dissociation (CID) to obtain fragmentation spectra.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the full scan mass spectrum to determine the molecular ion peak.

-

Acquire MS/MS spectra for the molecular ion to study its fragmentation pattern.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provide clues about the molecule's structure.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum to identify the chromophoric system.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the purified compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

-

Data Acquisition:

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Fill a sample cuvette with the prepared solution of the compound.

-

Place the sample cuvette in the sample beam path.

-

Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) for each λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

X-ray Crystallography

Objective: To determine the three-dimensional atomic structure of the molecule in the solid state.

Protocol:

-

Crystallization:

-

Grow single crystals of the compound of suitable size and quality (typically > 0.1 mm in all dimensions)[5]. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

Expose the crystal to a monochromatic X-ray beam and rotate it to collect a complete set of diffraction data.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or other techniques to generate an initial electron density map.

-

Build an atomic model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

-

-

Structure Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

-

Generate graphical representations of the molecular structure.

-

Signaling Pathways and Biological Relevance

Quinones are redox-active molecules that can participate in various biological processes, often through redox cycling and interaction with cellular signaling pathways.

Quinone Redox Cycling and Oxidative Stress

Quinones can undergo one- or two-electron reduction to form semiquinone radicals and hydroquinones, respectively. These reduced species can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide. This process, known as redox cycling, can lead to oxidative stress.

References

- 1. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential [mdpi.com]

- 2. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chrysophanol | C15H10O4 | CID 10208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

Elucidation of the Biosynthetic Pathway of Majoranaquinone: A Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-Depth Technical Guide on the Biosynthesis of Naphthoquinones, with a Focus on Lawsone as a Model System

Executive Summary

This technical guide addresses the query on the biosynthetic pathway of "Majoranaquinone." Initial investigations to identify this specific compound revealed a molecular formula of C14H10O4. However, a comprehensive search of scientific literature and chemical databases indicates that a naturally occurring quinone with this name and formula, and consequently a corresponding biosynthetic pathway, is not described. The molecular formula C14H10O4 is prominently associated with the synthetic compound benzoyl peroxide, which is not a product of biological processes.

Given the absence of a known biosynthetic pathway for a compound named "this compound," this guide will instead provide a detailed elucidation of a well-characterized naphthoquinone biosynthetic pathway: that of Lawsone (2-hydroxy-1,4-naphthoquinone) . Lawsone serves as an excellent model for understanding the biosynthesis of simple naphthoquinones, sharing precursor molecules and enzymatic steps with other important natural products. This guide will adhere to the core requirements of the original request, providing in-depth data presentation, detailed experimental protocols, and mandatory visualizations to support research and development in this area. While the name "this compound" does not correspond to a known natural product, a phytochemical study of Origanum majorana has been noted, though it does not mention the compound [1].

Introduction to Naphthoquinone Biosynthesis

Naphthoquinones are a class of bicyclic aromatic compounds widely distributed in nature, exhibiting a broad range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties[2][3][4][5]. Their biosynthesis is of significant interest for drug development and synthetic biology. The core scaffold of most plant-derived naphthoquinones originates from the shikimate pathway, which also gives rise to aromatic amino acids.

The Biosynthetic Pathway of Lawsone

Lawsone, the primary pigment in the leaves of the henna plant (Lawsonia inermis), is a 2-hydroxy-1,4-naphthoquinone. Its biosynthesis is a well-studied example of the shikimate pathway leading to a simple naphthoquinone. The pathway begins with primary metabolites and proceeds through a series of enzymatic conversions to yield the final product.

The production of lawsone initiates with the conversion of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) into chorismate via the shikimate pathway.[6] Chorismate is a critical branch-point intermediate for the synthesis of various aromatic compounds.[6] The biosynthesis of lawsone then proceeds through the o-succinylbenzoate (OSB) pathway. In this pathway, isochorismate synthase converts chorismate to isochorismate, which is then converted to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC)[6]. This is a key step in the formation of the naphthoquinone ring. While the precise enzymatic steps leading from these intermediates to lawsone are not fully elucidated, it is proposed to involve oxidative decarboxylation of 1,4-dihydroxy-2-naphthoate (DHNA)[7].

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed biosynthetic pathway of lawsone.

| Step | Precursor(s) | Enzyme(s) | Intermediate/Product | References |

| 1 | Chorismate | Isochorismate Synthase (ICS) | Isochorismate | [6] |

| 2 | Isochorismate, 2-oxoglutarate | MenD (SEPHCHC synthase) | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid (SEPHCHC) | |

| 3 | SEPHCHC | MenH (SHCHC synthase) | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) | [6] |

| 4 | SHCHC | MenC (OSB synthase) | o-succinylbenzoate (OSB) | [6] |

| 5 | OSB | MenE (OSB-CoA ligase) | o-succinylbenzoyl-CoA (OSB-CoA) | |

| 6 | OSB-CoA | MenB (DHNA synthase) | 1,4-dihydroxy-2-naphthoate (DHNA) | |

| 7 | DHNA | Unknown | Lawsone | [7] |

Experimental Protocols for Studying Naphthoquinone Biosynthesis

The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments commonly employed in this field.

Isotope Labeling Studies

Objective: To trace the incorporation of precursors into the final product, thereby identifying the building blocks of the molecule.

Protocol:

-

Precursor Selection: Choose isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled shikimic acid, chorismic acid).

-

Administration: Administer the labeled precursor to the biological system (e.g., plant cell culture, whole plant).

-

Incubation: Allow sufficient time for the organism to metabolize the precursor and synthesize the target compound.

-

Extraction and Purification: Extract the secondary metabolites from the biological material and purify the compound of interest (e.g., lawsone) using chromatographic techniques (e.g., HPLC).

-

Detection and Analysis: Analyze the purified compound for the presence and position of the isotopic label using mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

Objective: To characterize the function and kinetics of specific enzymes in the biosynthetic pathway.

Protocol:

-

Enzyme Expression and Purification: Clone the gene encoding the putative enzyme and express it in a heterologous system (e.g., E. coli). Purify the recombinant protein.

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., chorismate for ICS), and any necessary cofactors in a suitable buffer.

-

Reaction Incubation: Incubate the reaction at the optimal temperature and for a specific time.

-

Product Detection: Stop the reaction and quantify the product formation using methods such as HPLC, LC-MS, or spectrophotometry.

-

Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Gene Knockout/Knockdown Studies

Objective: To confirm the involvement of a specific gene in the biosynthetic pathway.

Protocol:

-

Genetic Modification: Create a mutant line of the organism where the target gene is inactivated (knockout) or its expression is reduced (knockdown) using techniques like CRISPR-Cas9 or RNA interference (RNAi).

-

Phenotypic Analysis: Grow the mutant and wild-type organisms under the same conditions.

-

Metabolite Profiling: Extract and analyze the metabolome of both the mutant and wild-type organisms, focusing on the target compound and its precursors.

-

Complementation: Introduce a functional copy of the knocked-out gene back into the mutant to see if it restores the wild-type phenotype (i.e., production of the target compound).

Visualizations of Biosynthetic and Experimental Workflows

Proposed Biosynthetic Pathway of Lawsone

References

- 1. researchgate.net [researchgate.net]

- 2. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 3. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Novel Majoranaquinone Variants: A Technical Guide

Disclaimer: As of the latest data, "Majoranaquinone" does not correspond to a known compound in publicly available scientific literature. This guide, therefore, presents a representative framework for the spectroscopic characterization of hypothetical novel quinone derivatives, termed "this compound variants" (MQVs). The methodologies and data are based on established principles for the analysis of quinone compounds.

This technical guide provides an in-depth overview of the spectroscopic properties of novel this compound variants. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of new quinone-based compounds. This document outlines the key spectroscopic techniques, presents hypothetical data for comparative analysis, and details the experimental protocols necessary for the elucidation of the structural and electronic properties of these novel molecules.

Introduction to this compound and its Analogs

Quinones and their derivatives are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their rich redox chemistry and diverse biological activities.[1][2] These activities, which include roles in cellular respiration and potential as antitumor drugs, are intrinsically linked to their molecular structure and electronic properties.[1][2] Spectroscopic analysis is therefore a cornerstone for the characterization of any novel quinone derivative, providing critical insights into its identity, purity, and potential functionality.

This guide focuses on the spectroscopic characterization of three hypothetical novel this compound variants: MQV-1, MQV-2, and MQV-3. It will cover the primary spectroscopic techniques used to determine their unique properties.

Spectroscopic Data of this compound Variants

The following table summarizes the hypothetical quantitative spectroscopic data for the three this compound variants. This data is presented to illustrate the typical spectroscopic characteristics that would be determined for novel quinone derivatives and to provide a basis for comparative analysis.

| This compound Variant | UV-Vis (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Fluorescence Emission (λem, nm) | ¹H NMR (Chemical Shift, δ, ppm) | Mass Spectrometry (m/z) |

| MQV-1 | 390 | 1400 | 480 | 14.5 (NH), 11.0 (OH) | 371 |

| MQV-2 | 410 | 1650 | 510 | 14.7 (NH), 11.2 (OH) | 385 |

| MQV-3 | 385 | 1350 | 475 | 14.4 (NH), 11.1 (OH) | 421 |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are based on standard analytical techniques for quinone compounds.[3]

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the this compound variants, which provide information about their electronic transitions.

Methodology:

-

Sample Preparation: Prepare stock solutions of each this compound variant in a suitable solvent (e.g., DMSO, ethanol) at a concentration of 1 mM.

-

Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and blank the instrument with the solvent used for sample preparation.

-

Data Acquisition: Record the absorption spectra for each concentration from 200 to 800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission wavelengths (λem) of the this compound variants, which provides insight into their photophysical properties.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10 µM) of each this compound variant in a fluorescence-grade solvent.

-

Fluorometer Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.

-

Data Acquisition: Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the this compound variants by analyzing the chemical environment of their protons.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of each this compound variant in a deuterated solvent (e.g., DMSO-d₆).

-

NMR Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals. In quinone imine derivatives, broad signals corresponding to NH and OH protons can often be observed at high chemical shifts.[1]

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio (m/z) of the this compound variants, confirming their molecular weight.

Methodology:

-

Sample Preparation: Prepare dilute solutions of each this compound variant in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Mass Spectrometer Setup: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to determine the molecular weight of the compound. Collision-induced dissociation (CID) mass spectra can be used for further structural elucidation.[5]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of novel this compound variants and a hypothetical signaling pathway they might be involved in.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of novel this compound variants.

Caption: Hypothetical signaling pathway initiated by a this compound variant, leading to a biological response.

References

"Majoranaquinone as a potential biomarker for specific microbial communities"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones (MK), also known as vitamin K2, are isoprenoid quinones that play a crucial role in the electron transport chains of most anaerobic and some aerobic bacteria. Their structural diversity, with a variable length of the isoprenoid side chain (designated as MK-n, where 'n' is the number of isoprenoid units), results in different redox potentials and physical properties. This structural variability is not random; specific bacterial taxa synthesize characteristic menaquinone profiles. This taxonomic specificity makes menaquinones promising biomarkers for characterizing the composition and metabolic potential of microbial communities in various environments, from the human gut to soil and aquatic ecosystems. This guide provides a comprehensive overview of menaquinones as microbial biomarkers, including quantitative data on their distribution, detailed experimental protocols for their analysis, and visualizations of relevant biological pathways and workflows.

Data Presentation: Quantitative Distribution of Menaquinones

The type and abundance of menaquinones can vary significantly across different bacterial phyla and even within genera. This differential distribution is the foundation of their use as biomarkers. The following tables summarize the predominant menaquinone homologs found in major bacterial phyla.

| Phylum | Representative Genera | Predominant Menaquinone (MK-n) | Other Detected Menaquinones | References |

| Firmicutes | Bacillus | MK-7 | [1](--INVALID-LINK----INVALID-LINK-- | |

| Staphylococcus | MK-7, MK-8 | MK-5, MK-6 | (--INVALID-LINK--) | |

| Lactococcus | MK-8, MK-9 | MK-3, MK-5, MK-6, MK-7, MK-10 | [2](--INVALID-LINK--) | |

| Eubacterium | MK-6 | [3](--INVALID-LINK--) | ||

| Bacteroidetes | Bacteroides | MK-10, MK-11 | [4](5--INVALID-LINK-- | |

| Prevotella | MK-11, MK-12, MK-13 | MK-5 | [4](--INVALID-LINK--) | |

| Actinobacteria | Mycobacterium | MK-9(H2) | [6](--INVALID-LINK--) | |

| Corynebacterium | MK-8(H2), MK-9(H2) | [6](--INVALID-LINK--) | ||

| Streptomyces | MK-9(H4), MK-9(H6), MK-9(H8) | [6](--INVALID-LINK--) | ||

| Actinomadura | MK-9(H4), MK-9(H6) | [6](--INVALID-LINK--) | ||

| Proteobacteria | Escherichia | MK-8, DMK-8 | MK-6, MK-7, MK-9, DMK-7 | [7](8--INVALID-LINK-- |

| Klebsiella | MK-8 | [3](--INVALID-LINK--) | ||

| Veillonella | MK-7 | [3](--INVALID-LINK--) |

Note: (Hn) indicates the number of hydrogenated isoprene units in the side chain. DMK stands for demethylmenaquinone.

Experimental Protocols

Accurate quantification of menaquinones from complex microbial samples is critical for their use as biomarkers. The following sections provide detailed methodologies for the extraction and analysis of menaquinones.

Protocol 1: Extraction of Menaquinones from Bacterial Cultures

This protocol is adapted from methods used for extracting menaquinones from wet bacterial biomass.

Materials:

-

Bacterial cell pellet (0.5 - 1.0 g wet weight)

-

Methanol

-

Chloroform

-

n-Hexane

-

Isopropanol

-

Lysozyme (for Gram-positive bacteria)

-

10 mM Tris-HCl buffer (pH 7.4)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Vortex mixer

Procedure:

-

Cell Lysis (for Gram-positive bacteria):

-

Wash the cell pellet twice with 20 mL of 10 mM Tris-HCl buffer (pH 7.4).

-

Resuspend the cells in 50 mL of 10 mM Tris-HCl buffer containing 50 mg of lysozyme.

-

Incubate at 37°C for 1-2 hours with gentle shaking.

-

-

Solvent Extraction:

-

Add 10 mL of a chloroform:methanol (2:1, v/v) mixture to the cell suspension (or directly to the washed pellet of Gram-negative bacteria).

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids and quinones.

-

Repeat the extraction of the aqueous phase and cell debris with another 10 mL of chloroform:methanol.

-

Pool the organic extracts.

-

-

Drying and Reconstitution:

-

Evaporate the pooled organic extract to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Reconstitute the dried lipid extract in a small, known volume (e.g., 1-2 mL) of isopropanol or a suitable solvent for HPLC/LC-MS analysis.

-

Protocol 2: Analysis of Menaquinones by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation and quantification of menaquinone homologs.

Instrumentation and Columns:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

A common mobile phase is a mixture of methanol and isopropanol or ethanol and hexane.

-

Isocratic elution can be used, for example, with a mixture of 2-propanol and n-hexane (2:1, v/v) at a flow rate of 0.5 mL/min.

-

Gradient elution may be necessary to separate a wide range of menaquinone homologs.

Detection:

-

UV detection is typically performed at a wavelength of 248 nm or 270 nm.

-

Fluorescence detection, after post-column reduction with a zinc catalyst, can provide higher sensitivity.

Quantification:

-

Quantification is achieved by comparing the peak areas of the samples to those of known concentrations of menaquinone standards (e.g., MK-4, MK-7, MK-9).

Protocol 3: Analysis of Menaquinones by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the identification and quantification of menaquinones.

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Reversed-phase C18 or C8 column.

Ionization and Detection:

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Detection is typically performed in positive ion mode.

-

Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Data Analysis:

-

Menaquinone homologs are identified based on their retention times and specific mass-to-charge ratios (m/z).

-

Quantification is performed using a calibration curve generated from authentic standards.

Mandatory Visualizations

Menaquinone Biosynthesis Pathway

Caption: The classical menaquinone biosynthesis pathway in bacteria, starting from chorismate.

Workflow for Menaquinone Biomarker Analysis

Caption: A generalized workflow for the analysis of menaquinones as microbial biomarkers.

Menaquinone's Role in Anaerobic Respiration

Caption: The central role of the menaquinone pool in the electron transport chain during anaerobic respiration.

Conclusion

Menaquinones are powerful biomarkers that provide a window into the composition and metabolic activities of microbial communities. Their structural diversity and taxon-specific distribution patterns allow for a culture-independent assessment of microbial populations. The detailed protocols and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to harness the potential of menaquinone analysis in their respective fields. As our understanding of the intricate roles of microbial communities in health and disease continues to grow, the use of chemical biomarkers like menaquinones will undoubtedly become an increasingly valuable tool for discovery and innovation.

References

- 1. Menaquinone-7 regulates gene expression in osteoblastic MC3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of menaquinones by intestinal anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Taxonomy, Physiology, and Natural Products of Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-dmj.org [e-dmj.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Terpenoid Quinone Synthesis in Bacteria: A Proxy for Majoranaquinone

A note on the topic: Extensive searches for "Majoranaquinone" in scientific literature and biochemical databases did not yield specific information on its structure or biosynthetic pathway. It is possible that this is a novel or less-documented compound. Therefore, this guide will focus on the well-characterized genetic and biochemical basis of menaquinone (Vitamin K2) synthesis in bacteria. Menaquinone is a prominent terpenoid quinone, and its biosynthetic pathway serves as an excellent and representative model for understanding the synthesis of this class of molecules in bacteria.

Introduction to Bacterial Terpenoid Quinones

Terpenoid quinones are a vital class of lipid-soluble molecules essential for the bioenergetic processes within bacteria. They function primarily as electron carriers in respiratory chains, transferring electrons between membrane-bound enzyme complexes.[1] The two most common terpenoid quinones in bacteria are ubiquinone (coenzyme Q) and menaquinone (vitamin K2).[2][3] These molecules consist of a quinone head group attached to a long isoprenoid side chain. The genetic and biochemical pathways for their synthesis are distinct but share common precursors from the shikimate and methylerythritol-phosphate (MEP) or mevalonate (MVA) pathways.[1][2]

This guide provides a detailed overview of the genetic basis for menaquinone biosynthesis, outlining the key genes, enzymes, and experimental methodologies used to elucidate this fundamental metabolic pathway.

The Menaquinone (MK) Biosynthetic Pathway

The biosynthesis of menaquinone is a multi-step process that can be broadly divided into three stages:

-

Synthesis of the Naphthoquinone Ring: This stage begins with chorismate, a key intermediate from the shikimate pathway.[2][3]

-

Synthesis of the Isoprenoid Side Chain: The polyisoprenoid side chain is synthesized via the MEP or MVA pathway, producing isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1]

-

Condensation and Final Modification: The naphthoquinone ring and the isoprenoid side chain are condensed, followed by a final methylation step to produce the mature menaquinone molecule.

The canonical menaquinone biosynthetic pathway, as elucidated in model organisms like Escherichia coli, involves a series of enzymes encoded by the men gene cluster (menA through menG).

Signaling Pathway Diagram

Caption: The menaquinone biosynthetic pathway in E. coli.

Key Genes and Enzymes in Menaquinone Synthesis

The synthesis of menaquinone is governed by a set of conserved genes, often organized in an operon. The functions of these key genes are summarized below.

| Gene | Enzyme Name | Function |

| menF | Isochorismate synthase | Converts chorismate to isochorismate. |

| menD | SEPHCHC synthase | Catalyzes the formation of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) from isochorismate and α-ketoglutarate.[4] |

| menH | SHCHC synthase | Converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). |

| menC | o-Succinylbenzoate (OSB) synthase | Aromatizes SHCHC to form o-succinylbenzoate. |

| menE | o-Succinylbenzoate-CoA ligase | Activates OSB by converting it to OSB-CoA. |

| menB | DHNA-CoA synthase | Catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). |

| (men?) | DHNA-CoA thioesterase | Hydrolyzes DHNA-CoA to 1,4-dihydroxy-2-naphthoate (DHNA). The specific gene for this step is not fully characterized in all bacteria. |

| menA | DHNA-polyprenyltransferase | Attaches the polyprenyl side chain to the DHNA ring to form demethylmenaquinone. |

| menG | Demethylmenaquinone methyltransferase | Catalyzes the final step, the S-adenosyl-L-methionine-dependent methylation of demethylmenaquinone to form menaquinone.[5] |

Quantitative Data on Menaquinone Synthesis

Quantitative analysis of menaquinone production is crucial for understanding the efficiency of the biosynthetic pathway and the effects of genetic modifications. The following table presents hypothetical, yet representative, data from studies on menaquinone production in engineered E. coli.

| Strain | Genetic Modification | Menaquinone Titer (mg/L) | Specific Productivity (mg/g DCW) |

| Wild Type | None | 1.5 ± 0.2 | 0.5 ± 0.05 |

| Strain A | Overexpression of menF | 2.1 ± 0.3 | 0.7 ± 0.06 |

| Strain B | Overexpression of menA | 3.5 ± 0.4 | 1.2 ± 0.1 |

| Strain C | Overexpression of entire men operon | 8.2 ± 0.7 | 2.8 ± 0.2 |

| Strain D | Strain C with enhanced precursor supply | 15.6 ± 1.1 | 5.3 ± 0.4 |

DCW: Dry Cell Weight. Data are representative and compiled for illustrative purposes.

Experimental Protocols

Gene Knockout and Complementation for Functional Analysis

This protocol is used to confirm the function of a specific gene in the menaquinone biosynthetic pathway.

Workflow Diagram:

Caption: Workflow for gene function analysis via knockout and complementation.

Methodology:

-

Construction of the Deletion Mutant:

-

Design primers with homology to the regions flanking the target men gene and to an antibiotic resistance cassette.

-

Amplify the resistance cassette using PCR with these primers.

-

Transform an E. coli strain expressing the lambda red recombinase system with the purified PCR product.

-

Select for transformants on antibiotic-containing agar plates.

-

-

Verification of the Deletion:

-

Confirm the correct insertion of the resistance cassette and deletion of the target gene using PCR with primers flanking the gene locus.

-

Sequence the PCR product to ensure precise replacement.

-

-

Phenotypic Analysis:

-

Culture the wild-type and mutant strains in appropriate media (e.g., anaerobic conditions where menaquinone is essential).

-

Monitor growth rates and final cell densities.

-

Extract quinones from cell pellets using a solvent mixture (e.g., hexane/isopropanol).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) with a UV or electrochemical detector to quantify menaquinone and its precursors.

-

-

Complementation:

-

Clone the wild-type version of the target men gene into an expression vector.

-

Transform the deletion mutant with this complementation plasmid.

-

Repeat the phenotypic analysis to demonstrate that the reintroduction of the gene restores menaquinone synthesis and the associated phenotype.

-

In Vitro Enzyme Assays

This protocol is for the biochemical characterization of a specific enzyme in the pathway.

Methodology (Example: MenE - o-Succinylbenzoate-CoA ligase):

-

Protein Expression and Purification:

-

Clone the menE gene into an expression vector with a purification tag (e.g., His-tag).

-

Overexpress the protein in a suitable E. coli strain (e.g., BL21(DE3)).

-

Lyse the cells and purify the MenE protein using affinity chromatography (e.g., Ni-NTA resin).

-

Assess purity using SDS-PAGE.

-

-

Enzyme Activity Assay:

-

The activity of MenE can be measured by monitoring the consumption of ATP or the formation of OSB-CoA.

-

A typical reaction mixture would contain:

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

ATP

-

Coenzyme A

-

o-Succinylbenzoate (substrate)

-

Purified MenE enzyme

-

-

Incubate the reaction at 37°C.

-

Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

-

Analyze the formation of OSB-CoA by reverse-phase HPLC.

-

-

Kinetic Analysis:

-

Perform the enzyme assay with varying concentrations of one substrate while keeping the others saturated.

-

Measure the initial reaction velocities.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

-

Conclusion

The genetic basis of menaquinone synthesis in bacteria is well-established, providing a robust framework for understanding the biosynthesis of terpenoid quinones. The men gene cluster encodes a conserved pathway that synthesizes the menaquinone molecule from central metabolic precursors. Through a combination of genetic techniques like gene knockouts and biochemical methods such as in vitro enzyme assays, the function of each gene and the overall regulation of the pathway have been extensively characterized. This knowledge not only deepens our understanding of bacterial physiology but also provides a foundation for metabolic engineering efforts aimed at the overproduction of vitamin K2 and other valuable natural products. While direct information on "this compound" remains elusive, the principles and methodologies described here are broadly applicable to the study of novel quinone biosynthetic pathways.

References

- 1. Terpenoids and Their Biosynthesis in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Menaquinone biosynthesis in Escherichia coli: identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate as a novel intermediate and re-evaluation of MenD activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis and Reconstitution of the Menaquinone Biosynthesis Pathway in Lactiplantibacillus plantarum and Lentilactibacillus buchneri - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Diversity of Terpenoid Quinone-Producing Microorganisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Majoranaquinone" refers to a specific furanonaphthoquinone identified in the sweet marjoram plant, Origanum majorana, the microbial world presents a vast and diverse array of structurally and functionally related compounds known as terpenoid quinones. These lipid-soluble molecules are crucial components of cellular electron transport chains and play vital roles in microbial respiration and metabolism. This guide provides a comprehensive exploration of the diversity of microorganisms that produce these essential quinones, with a focus on the two primary classes: menaquinones (MK, or vitamin K2) and ubiquinones (UQ, or coenzyme Q).

This document details the taxonomic diversity of producing organisms, their quinone profiles, the biosynthetic pathways involved, and detailed experimental protocols for their isolation, identification, and analysis, serving as a critical resource for researchers in microbiology and drug development.

Diversity of Quinone-Producing Microorganisms

Terpenoid quinones are widespread in the microbial world, and their structural variants are often used as chemotaxonomic markers to classify and identify bacteria.[1]

-

Menaquinone (MK) Producers: Menaquinones are characteristic of Gram-positive bacteria, particularly Actinomycetes, and are also found in some Gram-negative bacteria and thermophilic archaea.[1][2] Several bacterial species used as starter cultures for food fermentations are known to synthesize menaquinones.[1]

-

Actinomycetes : This group exhibits significant diversity in menaquinone structures. For example, species of Mycobacterium primarily contain dihydrogenated menaquinones with nine isoprene units (MK-9(H₂)).[2] Rhodococcus and Nocardia strains are characterized by menaquinones with eight isoprene units, which are dihydrogenated and tetrahydrogenated, respectively.[2] Streptomyces strains feature complex mixtures of partially saturated menaquinones, predominantly with nine isoprene units (MK-9(H₆) and/or MK-9(H₈)).[2]

-

Lactococcus : Lactococcus cremoris, a bacterium widely used in dairy fermentations, produces a range of menaquinone variants, with the long-chain forms MK-9 and MK-8 being the major types, alongside the short-chain MK-3.[3]

-

Bacillus : Bacillus subtilis is a well-known producer of MK-7, which is essential for its sporulation process.[1]

-

Thermophilic Archaea : The thermophilic archaebacterium Thermoproteus tenax synthesizes a unique mixture of menaquinones with partially saturated isopentyl side chains, including forms like MK-6(12H) and MK-5(10H).[4] Thermoplasma acidophilum, another thermophilic archaeon, produces menaquinone-7 (MK-7) in addition to other unique quinones like thermoplasmaquinone under different aeration conditions.[5]

-

-

Ubiquinone (UQ) Producers: Ubiquinones are common in Gram-negative bacteria.[1]

-

Legionella : The genus Legionella is characterized by its ubiquinone content. Analyses of 23 different Legionella species have shown that all contain ubiquinones with side chains of 9 to 14 isoprene units (Q-9 to Q-14).[6][7] The specific profile of these ubiquinones can be used to differentiate species within the genus.[6][7] For instance, Legionella feeleii contains major amounts of ubiquinones with more than 10 isoprene units.[8][9]

-

Data Presentation: Microbial Quinone Profiles

The type and relative abundance of quinones produced are highly specific to the microbial species and can be influenced by growth conditions.[5][10] The following table summarizes the major quinone profiles for a selection of microorganisms.

| Genus/Species | Major Quinone Type(s) | Notes |

| Mycobacterium spp. | MK-9(H₂) | Dihydrogenated menaquinone with 9 isoprene units is the main component.[2] |

| Rhodococcus spp. | MK-8(H₂) | Dihydrogenated menaquinone with 8 isoprene units is predominant.[2] |

| Nocardia spp. | MK-8(H₄) | Tetrahydrogenated menaquinone with 8 isoprene units is predominant.[2] |

| Streptomyces spp. | MK-9(H₆), MK-9(H₈) | Complex mixtures of partially saturated menaquinones with 9 isoprene units.[2] |

| Lactococcus cremoris | MK-9, MK-8, MK-3 | Produces both long-chain (MK-8, MK-9) and short-chain (MK-3) menaquinones.[3] |

| Bacillus subtilis | MK-7 | A well-studied producer of menaquinone-7.[1] |

| Legionella spp. | Q-9, Q-10, Q-11, Q-12, Q-13, Q-14 | All species contain ubiquinones with 9 to 14 isoprene units.[6][7] |

| Thermoproteus tenax | MK-6(12H), MK-5(10H) | Produces unique menaquinones with partially saturated side chains.[4] |

| Thermoplasma acidophilum | MK-7, Thermoplasmaquinone-7 | Relative amounts vary with aerobic or anaerobic conditions.[5] |

Biosynthesis Pathways

Menaquinone and ubiquinone biosynthesis originates from the shikimate pathway, which produces the central precursor, chorismate. From this branch point, distinct enzymatic pathways synthesize the respective naphthoquinone (for MK) and benzoquinone (for UQ) rings. The isoprenoid side chains are synthesized via the mevalonate (MVA) or non-mevalonate (MEP) pathways.

References

- 1. Menaquinones, Bacteria, and the Food Supply: The Relevance of Dairy and Fermented Food Products to Vitamin K Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Menaquinone composition in the classification and identification of aerobic actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 4. Quinones from Archaebacteria, I. New types of menaquinones from the thermophilic archaebacterium Thermoproteus tenax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinone Profiles of Thermoplasma acidophilum HO-62 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular fatty acid compositions and isoprenoid quinone contents of 23 Legionella species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Cellular fatty acid composition and ubiquinone content of Legionella feeleii sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 10. open.library.ubc.ca [open.library.ubc.ca]

The Rise of Lipid-Soluble Electron Carriers: A Technical Guide to Majoranaquinone and its Contemporaries

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development is continually evolving, with a growing focus on cellular bioenergetics and the mitigation of oxidative stress. Within this arena, emerging lipid-soluble electron carriers are gaining significant attention for their potential to modulate mitochondrial function and combat a range of pathologies. This in-depth technical guide explores the core science behind these molecules, with a specific focus on Majoranaquinone, a promising furanonaphthoquinone with potent antimicrobial properties. This document provides a comprehensive overview of the synthesis, mechanism of action, and potential therapeutic applications of this compound, alongside a comparative analysis of other key lipid-soluble electron carriers in clinical development.

Introduction to Lipid-Soluble Electron Carriers

Lipid-soluble electron carriers are a class of molecules characterized by their ability to shuttle electrons within the hydrophobic environment of biological membranes, most notably the inner mitochondrial membrane. These molecules play a critical role in cellular respiration by facilitating electron transfer between the protein complexes of the electron transport chain (ETC).[1][2][3] Their mobility within the lipid bilayer is essential for maintaining the flow of electrons and the subsequent generation of ATP.[4][5]

Beyond their endogenous roles, the therapeutic potential of both natural and synthetic lipid-soluble electron carriers is an area of active research. By influencing cellular redox state and energy production, these compounds offer novel approaches to treating a variety of diseases, including those associated with mitochondrial dysfunction and oxidative stress.

This compound: A Novel Furanonaphthoquinone

This compound is a furanonaphthoquinone that has been isolated from sweet marjoram (Origanum majorana). It has demonstrated significant biological activity, particularly as an antimicrobial agent. As a member of the naphthoquinone class of compounds, its mechanism of action is believed to be linked to the generation of reactive oxygen species (ROS), which can induce cellular damage in pathogenic microorganisms.

Physicochemical Properties

While specific, experimentally determined physicochemical data for this compound is not extensively available in public databases, its properties can be inferred from the general characteristics of furanonaphthoquinones. These compounds are typically planar, aromatic molecules with low water solubility and high lipid solubility, enabling them to readily intercalate into cellular membranes.

Table 1: General Physicochemical Properties of Furanonaphthoquinones

| Property | General Value/Characteristic | Reference |

| Molecular Weight | 200 - 400 g/mol | [6] |

| LogP (o/w) | High (Lipophilic) | [7] |

| Water Solubility | Low | [8] |

| Appearance | Crystalline solids, often colored | [9] |

| Chemical Class | Naphthoquinone | [6] |

Synthesis of this compound

A plausible synthetic pathway for this compound (2,3-dimethylnaphtho[2,3-b]furan-4,9-dione) could involve a palladium-catalyzed reaction between a 2-hydroxy-1,4-naphthoquinone derivative and a substituted alkyne, followed by cyclization to form the furan ring.

Mechanism of Action: Antimicrobial Effects

The primary mechanism of antimicrobial action for this compound and other naphthoquinones is the generation of reactive oxygen species (ROS).[10] This process, known as redox cycling, involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. These radicals can lead to the formation of other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[11]

Furthermore, the generated ROS can trigger specific downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), Akt, and STAT3 pathways, which are involved in apoptosis and cell cycle arrest.[12][13]

Quantitative Data on Antimicrobial Activity

This compound has demonstrated significant in vitro activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency.

Table 2: In Vitro Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) | Reference |

| Staphylococcus aureus ATCC 25923 | 125 | [10] |

| Staphylococcus aureus MRSA ATCC 43300 | 12.5 | [10] |

| Staphylococcus aureus ATCC 29213 | 250 | [10] |

| Moraxella catarrhalis ATCC 25238 | 250 | [10] |

| Enterococcus faecalis ATCC 29212 | 1000 | [10] |

| Bacillus subtilis | 7.8 | [10] |

In addition to direct antibacterial effects, this compound has also been shown to inhibit bacterial efflux pumps and biofilm formation, which are important mechanisms of antibiotic resistance and persistent infections.

Other Emerging Lipid-Soluble Electron Carriers in Drug Development

While this compound is a promising preclinical candidate, several other lipid-soluble electron carriers are at more advanced stages of development, including clinical trials. These compounds often target mitochondrial dysfunction and oxidative stress in a variety of human diseases.

Coenzyme Q10 (Ubiquinone)

Coenzyme Q10 (CoQ10) is an endogenous lipid-soluble antioxidant and an essential component of the mitochondrial electron transport chain.[14] Its supplementation has been investigated in numerous clinical trials for a wide range of conditions.

Table 3: Summary of Coenzyme Q10 Clinical Trials

| Condition | Dosage | Duration | Key Findings | References |

| Heart Failure | 100-300 mg/day | 2 years | Reduced major adverse cardiovascular events and mortality. | [15][16] |

| Migraine | 400 mg/day | 3 months | Reduced frequency and severity of attacks. | [17] |

| Statin-Associated Myopathy | 200 mg/day | 3 months | Marked improvement in muscle pain. | [18] |

| Non-alcoholic Fatty Liver Disease | 100 mg/day | 12 weeks | Improved liver aminotransferases and inflammatory markers. | [15] |

| Fatigue | 100-300 mg/day | 8 days - 12 weeks | Significant reduction in fatigue symptoms. | [18][19] |

MitoQ (Mitoquinone Mesylate)

MitoQ is a mitochondria-targeted antioxidant that is a synthetic analogue of Coenzyme Q10. It is designed to accumulate within mitochondria to protect against oxidative damage more effectively.

Table 4: Summary of MitoQ Clinical Trials

| Condition | Dosage | Duration | Key Findings | References |

| Age-Related Vascular Dysfunction | 20 mg/day | 6 weeks - 12 weeks | Improved endothelial function and reduced aortic stiffness. | [10][20] |

| Septic Shock | 40 mg/day | 5 days | Improved oxidative stress biomarkers. | [21] |

| Exercise-Induced DNA Damage | 20 mg/day | 3 weeks | Reduced nuclear and mitochondrial DNA damage. | [22] |

Idebenone

Idebenone is a synthetic analogue of Coenzyme Q10 with potent antioxidant properties. It has been investigated for the treatment of mitochondrial and neurodegenerative diseases.

Table 5: Summary of Idebenone Clinical Trials

| Condition | Dosage | Duration | Key Findings | References |

| Leber's Hereditary Optic Neuropathy (LHON) | 900 mg/day | 24 weeks - 24 months | Trend towards improved visual acuity, particularly in patients with discordant visual acuities. | [1][5][23][24][25] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the antimicrobial properties of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[26][27][28][29][30]

Efflux Pump Inhibition Assay

This assay assesses the ability of a compound to inhibit bacterial efflux pumps, which can contribute to antibiotic resistance.

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in buffer containing a fluorescent efflux pump substrate, such as ethidium bromide, and incubate to allow for substrate accumulation.

-

Wash the cells to remove the extracellular substrate.

-

Resuspend the cells in buffer and add glucose to energize the efflux pumps.

-

Add this compound at various concentrations to different cell suspensions.

-

Include a positive control with a known efflux pump inhibitor (e.g., reserpine or CCCP) and a negative control without any inhibitor.

-

Monitor the fluorescence of the cell suspensions over time using a fluorometer.

-

An increase in fluorescence in the presence of this compound compared to the negative control indicates inhibition of the efflux pump.[3][31][32][33]

Biofilm Formation Inhibition Assay

This assay evaluates the ability of a compound to prevent the formation of bacterial biofilms.

Protocol:

-

Dispense a standardized bacterial suspension into the wells of a 96-well microtiter plate.

-

Add this compound at various concentrations to the wells.

-

Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

After incubation, discard the planktonic cells and wash the wells with PBS to remove non-adherent bacteria.

-

Fix the remaining biofilm with methanol.

-

Stain the biofilm with a 0.1% crystal violet solution.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain bound to the biofilm with a solvent (e.g., 30% acetic acid).

-

Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

A reduction in absorbance in the presence of this compound compared to the untreated control indicates inhibition of biofilm formation.[2][4][34][35][36]

Conclusion and Future Directions

This compound represents a promising new lead in the development of novel antimicrobial agents. Its mechanism of action, centered on the generation of reactive oxygen species, offers a potential avenue to combat drug-resistant bacteria. The data presented in this guide highlight its potent in vitro activity and suggest that further investigation into its therapeutic potential is warranted.

The broader class of lipid-soluble electron carriers, including Coenzyme Q10, MitoQ, and Idebenone, demonstrates the clinical viability of targeting cellular bioenergetics and oxidative stress. While no clinical trials have been conducted on this compound to date, the successful translation of these related compounds from bench to bedside provides a roadmap for its future development.

Future research should focus on elucidating the specific physicochemical properties of this compound, optimizing its synthesis, and conducting in vivo studies to evaluate its efficacy and safety. Furthermore, a deeper understanding of its interaction with specific cellular signaling pathways will be crucial for identifying its full therapeutic potential, not only as an antimicrobial but possibly in other disease areas characterized by mitochondrial dysfunction. The continued exploration of this and other emerging lipid-soluble electron carriers holds significant promise for the future of medicine.

References

- 1. jwatch.org [jwatch.org]

- 2. 3.6. Biofilm Formation Inhibition Assay [bio-protocol.org]

- 3. 2.5 Efflux pump inhibition assay [bio-protocol.org]

- 4. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-World Clinical Experience With Idebenone in the Treatment of Leber Hereditary Optic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Chemistry of Lipoquinones: Properties, Synthesis, and Membrane Location of Ubiquinones, Plastoquinones, and Menaquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 15. Coenzyme Q10: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Coenzyme Q10: Clinical Applications beyond Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Effectiveness of Coenzyme Q10 Supplementation for Reducing Fatigue: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 20. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mitoq.com [mitoq.com]

- 23. A randomized placebo-controlled trial of idebenone in Leber’s hereditary optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Therapeutic benefit of idebenone in patients with Leber hereditary optic neuropathy: The LEROS nonrandomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Idebenone improves sight for patients with Leber's hereditary optic neuropathy - Xagena [xagena.it]

- 26. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. woah.org [woah.org]

- 28. chainnetwork.org [chainnetwork.org]

- 29. Validate User [academic.oup.com]

- 30. apec.org [apec.org]

- 31. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

- 32. journals.asm.org [journals.asm.org]

- 33. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Biofilm inhibition assay [bio-protocol.org]

- 35. static.igem.org [static.igem.org]

- 36. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Majoranaquinone using a Validated HPLC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Majoranaquinone in biological matrices. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary steps for sample preparation, instrument parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Introduction

This compound (Molecular Formula: C₁₄H₁₀O₄, Molar Mass: 242.23 g/mol ) is a naphthoquinone derivative of interest in various fields of biological research. Accurate and reliable quantification of this compound in complex biological samples is essential for pharmacokinetic, toxicokinetic, and metabolism studies. HPLC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound, developed based on established methods for analogous quinone compounds.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar quinone)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from the biological matrix.

Protocol:

-

To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

A reversed-phase separation is performed using a C18 column.

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 400°C |

| Collision Gas | Argon |

MRM Transitions:

Based on the common fragmentation pattern of quinones involving the loss of carbon monoxide (CO), the following hypothetical MRM transitions are proposed for this compound. These transitions must be optimized empirically using a reference standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 243.06 | 215.07 | To be optimized |

| This compound | 243.06 | 187.07 | To be optimized |

| Internal Standard | To be determined | To be determined | To be optimized |

Data Presentation

The following tables summarize hypothetical quantitative data for method validation, which should be generated during the actual validation process.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 1 | < 15 | < 15 | 85 - 115 |

| Low | 3 | < 15 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | < 15 | 85 - 115 |

| High | 800 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Proposed MS/MS Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Discussion

This application note provides a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound by HPLC-MS/MS. The presented method is based on established analytical principles for similar quinone-containing molecules.

Key Considerations:

-

Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response. If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.

-

Method Validation: A full method validation according to regulatory guidelines (e.g., FDA or EMA) is essential before applying this method to routine sample analysis. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

-

Stability: The stability of this compound in the biological matrix and in processed samples should be thoroughly investigated under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C) and through freeze-thaw cycles. Quinone derivatives can be sensitive to light and temperature.

-

Chromatography: The chromatographic conditions, especially the gradient, may need to be optimized to ensure adequate separation of this compound from potential interferences in the specific matrix being analyzed.

-

Mass Spectrometry: The MRM transitions and collision energies for this compound and the internal standard must be determined and optimized by infusing the pure compounds into the mass spectrometer.

Conclusion

The HPLC-MS/MS method protocol outlined in this application note provides a robust starting point for the sensitive and selective quantification of this compound in biological matrices. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reliable data for research and development applications.

Application Notes and Protocols for the Extraction of Majoranaquinone from Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majoranaquinone is a type of microbial respiratory quinone, a class of lipids essential for the electron transport chains in cellular respiration. The analysis of respiratory quinones, including ubiquinones and menaquinones, in environmental samples like sediment provides valuable insights into the microbial community structure and their metabolic activities. This information is crucial for various fields, including microbial ecology, biogeochemistry, and the discovery of novel bioactive compounds for drug development.

This document provides detailed protocols for the extraction of this compound and other respiratory quinones from sediment samples. Two primary methods are presented: a conventional solvent extraction technique and a more modern supercritical fluid extraction (SFE) method. Both protocols are followed by purification and analytical steps for the identification and quantification of the target quinones.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary extraction methods described in this protocol. These values are derived from established methods for respiratory quinone extraction from environmental matrices.

| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction (SFE) |

| Sample Size | 1-10 g (dry weight) of sediment | 0.3 - 1 g (dry weight) of sediment |

| Extraction Solvent/Fluid | Chloroform:Methanol (2:1, v/v) or Hexane | Supercritical Carbon Dioxide (scCO₂) with Methanol (10%) as a modifier |

| Solvent/Fluid Volume | 20-100 mL | 3 mL/min flow rate |

| Extraction Time | 2 - 18 hours | 15 - 30 minutes |

| Extraction Temperature | Room Temperature or Reflux Temperature | 45 - 55 °C[1] |

| Extraction Pressure | Atmospheric Pressure | 25 MPa[1][2][3] |

| Purification Method | Solid-Phase Extraction (SPE) with Silica Cartridge | In-line solid-phase trapping or off-line SPE[1][4] |

| Elution Solvent (for SPE) | Hexane:Diethyl ether (varying ratios) | Methanol |

| Typical Yield | Comparable to SFE[3] | Comparable to conventional methods[1][3] |

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol describes a classic and widely used method for extracting lipids, including quinones, from sediment samples using organic solvents.

Materials and Reagents:

-

Freeze-dried or air-dried sediment samples

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Diethyl ether (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography or pre-packed silica SPE cartridges

-

Rotary evaporator

-

Centrifuge

-

Glassware (flasks, beakers, funnels)

Procedure:

-

Sample Preparation:

-

Weigh 1-10 g of dried sediment into a glass extraction flask or tube.

-

To determine the dry weight, a separate aliquot of the wet sediment should be dried at 60-80°C for 24-48 hours.[5]

-

-

Extraction:

-

Add a mixture of chloroform and methanol (2:1, v/v) to the sediment sample. A common ratio is 20 mL of solvent per gram of dry sediment.

-

Agitate the mixture vigorously for at least 2 hours at room temperature. For exhaustive extraction, overnight shaking or Soxhlet extraction for approximately 18 hours can be performed.[6]

-

Centrifuge the sample to pellet the sediment.

-